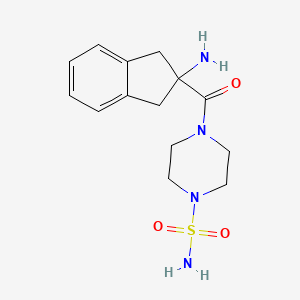
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a synthetic compound that belongs to the class of drugs known as NMDA receptor antagonists. It is commonly used in scientific research to study the role of NMDA receptors in different physiological and pathological conditions.
Mechanism of Action
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride acts as an NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions, which is essential for the activation of the receptor. This blockade results in the inhibition of NMDA receptor-mediated synaptic transmission, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride has several biochemical and physiological effects. It reduces the release of glutamate, which is an excitatory neurotransmitter, and inhibits the activation of NMDA receptors. This results in the reduction of neuronal excitability and synaptic transmission. It also has neuroprotective effects and can prevent the damage caused by excessive glutamate release.
Advantages and Limitations for Lab Experiments
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride has several advantages for lab experiments. It is a highly specific NMDA receptor antagonist and can selectively inhibit the activation of NMDA receptors. It is also easy to administer and has a long half-life, which makes it suitable for long-term experiments.
However, there are some limitations to the use of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride in lab experiments. It can have off-target effects and can also affect other types of receptors. It can also have dose-dependent effects, and the optimal dose needs to be determined for each experiment.
Future Directions
There are several future directions for the use of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride in scientific research. It can be used to study the role of NMDA receptors in different neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and bipolar disorder. It can also be used to study the mechanisms of synaptic plasticity and neuroprotection. Further research can also be conducted to improve the specificity and potency of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride and to develop new NMDA receptor antagonists with better pharmacological properties.
Conclusion:
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a synthetic compound that is widely used in scientific research to study the role of NMDA receptors in different physiological and pathological conditions. It acts as an NMDA receptor antagonist and has several biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a multi-step process that involves the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper, but it can be found in scientific literature.
Scientific Research Applications
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It is commonly used in animal models to study the mechanisms of neuropathic pain, depression, anxiety, and addiction. It is also used in studies related to learning and memory, synaptic plasticity, and neuroprotection.
properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-8(2)10(12)11(14)13(5)6-7-15-9(3)4;/h8-10H,6-7,12H2,1-5H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOQJFKMZKRLZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CCOC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CCOC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)
![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)
![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)
![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)
![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)


![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)
![N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7639886.png)

![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)
